6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide
Description
6-Hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide is a pyrimidine-derived carboxamide characterized by a hydroxy group at the 6-position of the pyrimidine ring and a pyridin-4-yl substituent at the amide nitrogen (Fig. 1). Its molecular formula is C₁₀H₈N₄O₂, with a molecular weight of 230.22 g/mol (CAS: 2034621-75-3; SMILES: O=C(Nc1ccncc1)c1ncnc(c1)O).
The structural features of 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide—such as the hydrogen-bond-donating hydroxy group and the planar pyridine moiety—may facilitate interactions with biological targets like enzymes or nucleic acids.
Properties
IUPAC Name |
6-oxo-N-pyridin-4-yl-1H-pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2/c15-9-5-8(12-6-13-9)10(16)14-7-1-3-11-4-2-7/h1-6H,(H,11,14,16)(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIHPABPBAEEQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC(=O)C2=CC(=O)NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide typically involves the condensation of pyridine-4-carboxamide with a suitable pyrimidine derivative. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted pyridine and pyrimidine derivatives.
Scientific Research Applications
6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrimidine vs. Thieno-Pyrimidine Cores
The replacement of the pyrimidine ring with a thieno[2,3-d]pyrimidine system (e.g., compounds 2g, 2c) introduces a sulfur atom and fused thiophene ring, enhancing planarity and rigidity. This modification correlates with improved antimicrobial activity, particularly against Pseudomonas aeruginosa, likely due to stronger interactions with bacterial enzymes like TrmD. In contrast, the unmodified pyrimidine core in 6-hydroxy-N-(pyridin-4-yl)pyrimidine-4-carboxamide may offer greater synthetic accessibility but reduced target affinity.
Substituent Effects
- Hydroxy Group: The 6-hydroxy substituent in the target compound could improve aqueous solubility compared to alkylamino or chlorobenzyl groups (e.g., compound 39).
- Chlorobenzyl and Methylamino Groups: In compound 39, the 4-chlorobenzyl and methylamino substituents increase lipophilicity, which is critical for penetrating the waxy cell wall of Mycobacterium tuberculosis.
- Pyridine Substituent Position : The N-(pyridin-4-yl) group in the target compound versus N-(6-methylpyridin-2-yl) in 2c demonstrates how pyridine positional isomerism affects activity. The 2-position in 2c may align better with hydrophobic pockets in bacterial targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
